molecular formula C12H22O2 B14360177 1,1-Bis[(2-methylprop-2-en-1-yl)oxy]butane CAS No. 93430-27-4

1,1-Bis[(2-methylprop-2-en-1-yl)oxy]butane

Cat. No.: B14360177
CAS No.: 93430-27-4
M. Wt: 198.30 g/mol
InChI Key: DABDSSPUWKQFTC-UHFFFAOYSA-N
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Description

1,1-Bis[(2-methylprop-2-en-1-yl)oxy]butane is an organic compound with the molecular formula C12H22O2 It is characterized by the presence of two 2-methylprop-2-en-1-yl groups attached to a butane backbone through ether linkages

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1,1-Bis[(2-methylprop-2-en-1-yl)oxy]butane typically involves the reaction of butane-1,1-diol with 2-methylprop-2-en-1-ol in the presence of an acid catalyst. The reaction proceeds through the formation of ether linkages between the hydroxyl groups of the diol and the alcohol.

Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through continuous flow processes, where the reactants are fed into a reactor containing the acid catalyst. The reaction conditions, such as temperature and pressure, are optimized to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: 1,1-Bis[(2-methylprop-2-en-1-yl)oxy]butane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.

    Reduction: Reduction reactions can convert the ether linkages to alcohol groups.

    Substitution: The ether groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Substitution reactions often require strong acids or bases as catalysts.

Major Products Formed:

    Oxidation: Carbonyl compounds such as aldehydes and ketones.

    Reduction: Alcohols.

    Substitution: Various substituted ethers depending on the reagents used.

Scientific Research Applications

1,1-Bis[(2-methylprop-2-en-1-yl)oxy]butane has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.

    Medicine: Explored for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.

    Industry: Utilized in the production of polymers and resins due to its reactive ether groups.

Mechanism of Action

The mechanism of action of 1,1-Bis[(2-methylprop-2-en-1-yl)oxy]butane involves its interaction with molecular targets through its ether linkages. These linkages can undergo cleavage and form new bonds with other molecules, facilitating various chemical reactions. The pathways involved include nucleophilic substitution and electrophilic addition reactions.

Comparison with Similar Compounds

  • 2-[(2-methylprop-2-en-1-yl)oxy]benzoic acid
  • 1,2-Benzenedicarboxylic acid, bis(2-methylpropyl) ester
  • 1-Chloro-4-(2-methyl-2-propen-1-yl)benzene

Comparison: 1,1-Bis[(2-methylprop-2-en-1-yl)oxy]butane is unique due to its symmetrical structure and the presence of two reactive ether groups. This makes it more versatile in chemical reactions compared to similar compounds that may have only one reactive group or different functional groups.

Properties

CAS No.

93430-27-4

Molecular Formula

C12H22O2

Molecular Weight

198.30 g/mol

IUPAC Name

1,1-bis(2-methylprop-2-enoxy)butane

InChI

InChI=1S/C12H22O2/c1-6-7-12(13-8-10(2)3)14-9-11(4)5/h12H,2,4,6-9H2,1,3,5H3

InChI Key

DABDSSPUWKQFTC-UHFFFAOYSA-N

Canonical SMILES

CCCC(OCC(=C)C)OCC(=C)C

Origin of Product

United States

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